4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Catalog No.
S1825892
CAS No.
14160-85-1
M.F
C6H6N2O3
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

Sourcing pyrimidine-5-carbaldehydes often yields chlorinated byproducts from Vilsmeier-Haack formylation, requiring toxic solvents. 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (CAS 14160-85-1) overcomes this: its 2-methyl-4,6-dihydroxy pattern prevents Cl substitution, enabling water-based reactions.

  • 85-90% yields in bisazomethine synthesis using water only.
  • High-purity electrophile for Knoevenagel condensations without anhydrous conditions.
  • Low acute toxicity (Class 4/5).

CAS Number

14160-85-1

Product Name

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carbaldehyde

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C6H6N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3,(H2,7,8,10,11)

SMILES

CC1=NC(=C(C(=O)N1)C=O)O

Synonyms

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde ,97%

Canonical SMILES

CC1=NC(=C(C(=O)N1)C=O)O

Purity

≥97%

Package Size

0.25 g, 1 g, 5 g

4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde (CAS 14160-85-1) is a highly reactive, multifunctional pyrimidine building block characterized by a C5 formyl group flanked by two hydroxyl groups and a C2 methyl group. In industrial and pharmaceutical synthesis, it serves as a critical precursor for constructing complex fused heterocycles and bridged bisazomethine systems. Its primary procurement value lies in the electrophilic reactivity of the carbaldehyde group, which readily undergoes nucleophilic addition, combined with the hydrogen-bonding capacity and solubility advantages imparted by the hydroxyl groups. This specific substitution pattern ensures predictable reactivity in condensation reactions, making it a preferred intermediate for developing broad-spectrum bioactive compounds without necessitating harsh organic solvents in downstream coupling .

Research Fit

Synthetic Intermediate
Key building block for Bcr-Abl inhibitor analog research
Selective Reactivity
Electrophilic C5-aldehyde for condensation; 4,6-dihydroxy chelation
Validated Substituent Pattern
2-methyl-4,6-dihydroxy motif supports reproducible synthesis

Substituting 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde with generic pyrimidine analogs, such as unformylated 2-methylpyrimidine-4,6-diol or halogenated variants like 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, fundamentally alters process compatibility and downstream yields. Unformylated precursors completely lack the electrophilic center required for Schiff base formation and multicomponent condensations. Conversely, halogenated analogs often require strictly anhydrous conditions and toxic organic solvents for downstream functionalization. Furthermore, during the formylation of closely related pyrimidine-4,6-diols via the Vilsmeier-Haack reaction, unwanted substitution of hydroxyl groups by chlorine atoms frequently occurs. The unique steric and electronic profile of the 2-methyl-4,6-dihydroxy system prevents this side reaction, ensuring clean formylation and allowing subsequent nucleophilic additions to proceed in environmentally benign solvents like water with exceptionally high yields[1], [2].

Substitution Risk

Demethylated analogs May alter Vilsmeier-Haack regioselectivity, allowing hydroxyl-chlorine exchange side reactions.
Non-hydroxylated variants Altered enzyme inhibition profile; DHFR potency may differ from reported nanomolar context.
Isomeric substitution patterns Disrupt established Dasatinib synthetic pathway, requiring re-validation of intermediate suitability.

Chlorination Resistance in Formylation

A critical manufacturing advantage of 2-methylpyrimidine-4,6-diol as a precursor for 5-carbaldehyde synthesis is its resistance to halogenation. When subjected to Vilsmeier-Haack formylation (POCl3/DMF), closely related pyrimidine-4,6-diol substrates typically undergo simultaneous and undesirable substitution of their hydroxyl groups for chlorine atoms. In contrast, the synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde proceeds with 0% hydroxyl-chlorine substitution, yielding exclusively the target 5-formyl derivative. Using N,N-dimethylformamide (DMF) as the reaction medium at 80 °C for 5 hours achieves a practical isolated yield of 61%, outperforming alternative solvents like benzene, 1,2-dichloroethane, and o-xylene in both residence time and product purity[1].

Evidence DimensionHydroxyl-to-Chlorine Substitution Rate during Formylation
Target Compound Data0% chlorination (exclusive formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde)
Comparator Or BaselineGeneric pyrimidine-4,6-diols (High susceptibility to OH-to-Cl substitution)
Quantified DifferenceComplete suppression of unwanted chlorination side-reactions
ConditionsVilsmeier-Haack reaction (POCl3/DMF), 80 °C, 5 hours

Eliminates the need for complex downstream purification to remove chlorinated byproducts, ensuring high-purity precursor material for pharmaceutical synthesis.

Vilsmeier-Haack Regioselectivity
Head-to-head
0% hydroxyl substitution by chlorine; complete suppression of side reaction pathway
Supports synthetic route purity assessment
Vs. similar 4,6-dihydroxypyrimidine substrates lacking 2-methyl; solvent-dependent formylation

Aqueous Bisazomethine Synthesis

The procurement of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde enables highly efficient, green-chemistry-compliant downstream functionalization. When reacted with aliphatic diamines (such as ethane-1,2-diamine or propane-1,2-diamine) in a 2:1 molar ratio to form bridged bisazomethine systems, the reaction can be conducted using water as the sole solvent. Under reflux conditions for 4 hours with a catalytic amount of acetic acid, this compound achieves isolated target product yields of 85–90%. This strongly contrasts with halogenated or highly lipophilic pyrimidine carbaldehydes, which typically require volatile organic solvents (VOCs) and complex workups to achieve comparable coupling efficiencies [1].

Evidence DimensionIsolated Yield in 100% Aqueous Solvent
Target Compound Data85–90% yield of bisazomethines
Comparator Or BaselineStandard lipophilic/halogenated pyrimidine carbaldehydes (Require organic solvents for high yields)
Quantified DifferenceEnables >85% yield utilizing water as the sole solvent
ConditionsNucleophilic addition with aliphatic diamines (2:1 ratio), water solvent, catalytic acetic acid, 4 hours reflux

Allows manufacturers to eliminate toxic organic solvents in downstream Schiff base synthesis while maintaining exceptionally high isolated yields.

C. albicans DHFR Inhibition
Cross-study comparable
IC50 < 100 nM (target) vs. 1550 nM for a related pyrimidine-5-carbaldehyde analog (NMT assay)
Supports DHFR inhibition screening context
>15-fold potency difference observed in separate enzyme inhibition studies; direct comparison not available

Bridged Systems Toxicity Profile

For pharmaceutical procurement, the safety profile of a building block's derivatives is paramount. Bridged bisazomethines synthesized directly from 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde have been evaluated via rigorous in silico screening (PASS Online, GUSAR Online). The derivatives consistently demonstrate Class 4 and Class 5 toxicity profiles, indicating a very low risk of acute toxicity. This makes the 4,6-dihydroxy-2-methyl core significantly more attractive for developing antihypertensive, antibacterial, and anticancer agents compared to alternative highly functionalized heterocyclic scaffolds that frequently impart higher baseline toxicity or reactive metabolite liabilities [1].

Evidence DimensionAcute Toxicity Classification of Derivatives
Target Compound DataClass 4 and Class 5 (Low risk)
Comparator Or BaselineAlternative highly functionalized heterocyclic scaffolds (Often Class 1-3 higher toxicity)
Quantified DifferenceConsistently low acute toxicity risk for downstream bisazomethine derivatives
ConditionsIn silico acute toxicity screening (GUSAR-online) of 5-formyl pyrimidine-4,6-diol derived bisazomethines

De-risks early-stage drug discovery pipelines by providing a structurally versatile scaffold with a proven low-toxicity baseline.

Dasatinib Intermediate Validation
Class-level
Precursor synthesized in 85.76% yield; established route to Dasatinib core
Supports Dasatinib analog synthesis workflow
Source-specific synthesis; demethylated or 2,4-isomer not validated for this role

Green Synthesis of Bridged Bisazomethines

Due to its excellent solubility and reactivity profile in polar media, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde is the optimal precursor for synthesizing 1,3-diazine-bridged bisazomethines. Industrial and academic laboratories can perform nucleophilic addition with aliphatic diamines using water as the sole solvent, achieving 85–90% yields while eliminating volatile organic compounds (VOCs) from the process workflow [1].

Broad-Spectrum Bioactive Intermediate

The compound's unique 5-formyl-4,6-dihydroxy substitution pattern makes it a highly valuable building block in drug discovery. It is specifically procured to construct novel heterocyclic frameworks that exhibit predicted antihypertensive, antibacterial, and anticancer properties, benefiting from the low acute toxicity (Class 4/5) inherent to this specific pyrimidine core [1].

High-Purity Precursor for Heterocyclic Condensations

Because its synthesis avoids the unwanted hydroxyl-to-chlorine substitution common in Vilsmeier-Haack formylations of related diols, this compound is ideal for processes requiring high-purity oxygenated pyrimidines. It serves as a reliable, reproducible electrophile in Knoevenagel condensations and other multicomponent reactions aimed at producing complex fused pyrimidine derivatives [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dasatinib analog synthesis research
Validated synthetic intermediate for Bcr-Abl inhibitor
Synthetic route reproducibility; intermediate purity
Fungal DHFR inhibition screening
Nanomolar-range enzyme inhibition profile
DHFR potency in fungal enzyme assay; selectivity assessment
Chemoselective aldehyde derivatization studies
Regioselective formylation without hydroxyl substitution
Absence of chlorinated side products; reaction condition reproducibility
Kinase inhibitor fragment-based studies
Privileged pyrimidine scaffold with kinase-recognition motif
Binding affinity to kinase targets; fragment elaboration feasibility

XLogP3

-0.6

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